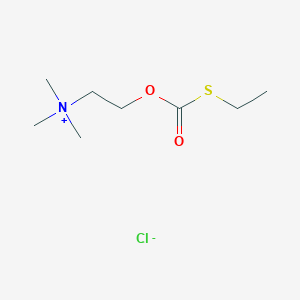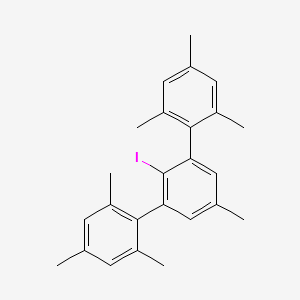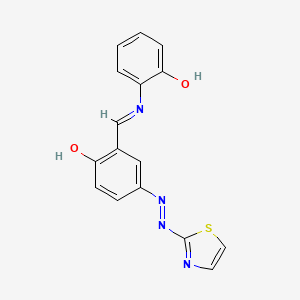
Agn-PC-0nhjsd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Agn-PC-0nhjsd” is a synthetic chemical entity with unique properties that have garnered interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0nhjsd involves multiple steps, typically starting with the preparation of precursor compounds. The primary methods include:
Template Method: This method requires a prefabricated template with numerous pores to pattern the nanowires.
Electrochemical Method: This involves the electrochemical deposition of silver onto a substrate.
Wet Chemical Method: This method uses chemical reactions in a liquid medium to produce the compound.
Polyol Method: This involves the reduction of silver salts in a polyol medium, often resulting in high-purity products.
Industrial Production Methods
Industrial production of this compound typically employs the polyol method due to its efficiency and scalability. This method allows for the production of large quantities of the compound with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Agn-PC-0nhjsd undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced using hydrogen or other reducing agents.
Substitution: Undergoes substitution reactions where one atom or group is replaced by another.
Common Reagents and Conditions
Oxidation: Typically involves oxygen or ozone under controlled temperature and pressure.
Reduction: Commonly uses hydrogen gas or hydrazine in the presence of a catalyst.
Substitution: Often involves halogens or other reactive groups in the presence of a suitable catalyst.
Major Products
Applications De Recherche Scientifique
Agn-PC-0nhjsd has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its high reactivity and stability.
Biology: Employed in the development of biosensors and bioimaging agents.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of high-performance materials and electronic components.
Mécanisme D'action
The mechanism of action of Agn-PC-0nhjsd involves its interaction with molecular targets through various pathways:
Molecular Targets: Includes enzymes, receptors, and cellular structures.
Pathways Involved: The compound exerts its effects by modulating biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silver Azide (AgN3): Known for its explosive properties and used in detonators.
Silver Pentazolate (AgN5):
Silver-Nitrogen Compounds: Various high-pressure phases with unique structural and electronic properties.
Uniqueness
Agn-PC-0nhjsd stands out due to its unique combination of stability, reactivity, and versatility, making it suitable for a wide range of applications compared to other silver-nitrogen compounds .
Propriétés
Numéro CAS |
496869-16-0 |
|---|---|
Formule moléculaire |
C16H12N4O2S |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-[(2-hydroxyphenyl)iminomethyl]-4-(1,3-thiazol-2-yldiazenyl)phenol |
InChI |
InChI=1S/C16H12N4O2S/c21-14-6-5-12(19-20-16-17-7-8-23-16)9-11(14)10-18-13-3-1-2-4-15(13)22/h1-10,21-22H |
Clé InChI |
HVXQJSVNNBGJDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)N=NC3=NC=CS3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline](/img/structure/B12573582.png)

![(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone]](/img/structure/B12573595.png)
![9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]-](/img/structure/B12573598.png)
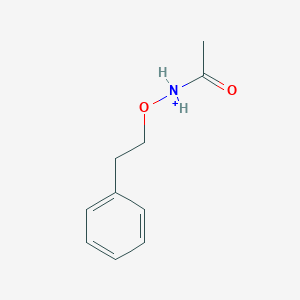
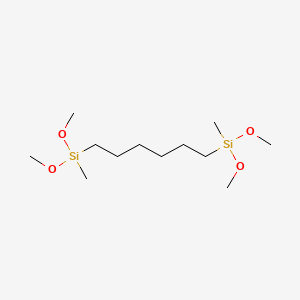

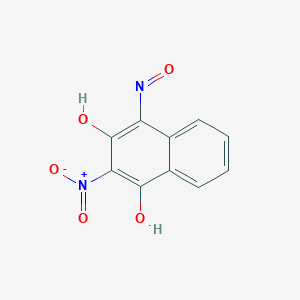
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-chlorobenzyl)amine](/img/structure/B12573646.png)
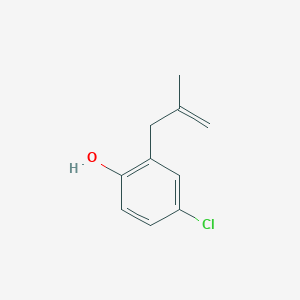
![[Butyl(methyl)amino]acetonitrile](/img/structure/B12573651.png)
![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B12573657.png)
